molecular formula C12H10Cl2N2 B6145265 2,4-dichloro-5-ethyl-6-phenylpyrimidine CAS No. 1490348-30-5

2,4-dichloro-5-ethyl-6-phenylpyrimidine

Cat. No.: B6145265
CAS No.: 1490348-30-5
M. Wt: 253.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-ethyl-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-ethyl-6-phenylpyrimidine typically involves the reaction of appropriate substituted pyrimidines with chlorinating agents. One common method involves the use of organolithium reagents for regioselective substitution reactions. For instance, 2,4-dichloro-6-phenylpyrimidine can be synthesized using phenyllithium in tetrahydrofuran (THF) at low temperatures . The reaction conditions often require careful control of temperature and the use of anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using chlorinating agents such as phosphorus pentachloride or thionyl chloride. These methods are designed to be efficient and cost-effective, allowing for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-ethyl-6-phenylpyrimidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can also undergo coupling reactions with various organometallic reagents to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organolithium reagents, palladium catalysts, and various nucleophiles. Reaction conditions often involve the use of anhydrous solvents, inert atmospheres, and controlled temperatures to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted pyrimidines with potential biological activity .

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-ethyl-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-ethyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and ethyl groups enhances its reactivity and potential for diverse applications compared to other pyrimidine derivatives.

Properties

CAS No.

1490348-30-5

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.